4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorobenzoyl group: This step often involves acylation reactions using 3-chlorobenzoyl chloride.
Methoxylation of the pyridine ring: This can be done using methanol in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine include other piperidine derivatives such as:
4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}pyridine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
2-amino-4-(1-piperidine)pyridine derivatives: These compounds are used as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-1-4-15(11-16)18(22)21-10-2-3-14(12-21)13-23-17-6-8-20-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVBCYLJMSESSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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